molecular formula C18H16N2OS2 B2725874 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898451-82-6

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No. B2725874
CAS RN: 898451-82-6
M. Wt: 340.46
InChI Key: JDCDEKADZQVDLS-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide” is a compound that has been mentioned in the context of photocatalytic intermolecular carboarylation of alkenes . The compound is strategically designed as a dual-function reagent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . Another method involves the allylative cyclization of (o-alkynylphenyl) (methoxymethyl) sulfides, o-alkynylanilines, and o-alkynylphenols catalyzed by π-allyl palladium species generated from simple allylic alcohols .


Chemical Reactions Analysis

The compound has been used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . A vast array of alkenes are proven to be suitable substrates .

Scientific Research Applications

Future Directions

The compound and its derivatives have potential applications in various fields, including medicinal chemistry, drug design, and advanced materials . The development of new synthetic methods could greatly expand the repertoire of reaction types in heterocyclic chemistry .

properties

IUPAC Name

4-methylsulfanyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-3-12-20-15-6-4-5-7-16(15)23-18(20)19-17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDEKADZQVDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.